molecular formula C17H18N2O3 B4897945 3-{[(FURAN-2-YL)METHYL]AMINO}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE

3-{[(FURAN-2-YL)METHYL]AMINO}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B4897945
M. Wt: 298.34 g/mol
InChI Key: AGHCTKRIOYPGCC-UHFFFAOYSA-N
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Description

3-{[(FURAN-2-YL)METHYL]AMINO}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE is a heterocyclic compound that features a furan ring, a pyrrolidine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(FURAN-2-YL)METHYL]AMINO}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE typically involves the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Synthesis of the Pyrrolidine-2,5-dione: This intermediate can be synthesized by cyclization of a suitable dicarboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine with the pyrrolidine-2,5-dione in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-{[(FURAN-2-YL)METHYL]AMINO}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione can be reduced to form the corresponding diols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Pyrrolidine-2,5-diol derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

3-{[(FURAN-2-YL)METHYL]AMINO}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(FURAN-2-YL)METHYL]AMINO}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine-2,5-dione moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[(FURAN-2-YL)METHYL]AMINO}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE: is similar to other furan-containing compounds such as furan-2-carboxaldehyde and furan-2,5-dione derivatives.

    Pyrrolidine-2,5-dione: derivatives are also similar, including compounds like succinimide and its analogs.

Uniqueness

  • The combination of the furan ring, pyrrolidine-2,5-dione, and phenylethyl group in a single molecule makes this compound unique. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-1-(2-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16-11-15(18-12-14-7-4-10-22-14)17(21)19(16)9-8-13-5-2-1-3-6-13/h1-7,10,15,18H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHCTKRIOYPGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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